4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
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Overview
Description
4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound with the molecular formula C6H3BrIN3 and a molecular weight of 323.92 g/mol . This compound is part of the pyrazolo[3,4-c]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine typically involves the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) as the iodinating agent . The reaction is carried out in an appropriate solvent, such as acetonitrile, under controlled temperature conditions to ensure the selective iodination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to achieve high yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents and catalysts.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
N-iodosuccinimide (NIS): Used for iodination reactions.
Palladium Catalysts: Employed in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrazolo[3,4-c]pyridine derivatives with potential biological activities .
Scientific Research Applications
4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, such as kinase inhibitors.
Chemical Biology: The compound is used in the study of biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the active site of the enzyme, blocking its activity and thereby affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
- 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
- 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
Uniqueness
4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and iodine atoms allows for versatile chemical modifications and the potential to interact with a wide range of biological targets .
Biological Activity
4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo ring fused with a pyridine, characterized by the presence of bromine and iodine substituents. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity.
The biological activity of this compound primarily arises from its ability to inhibit specific enzymes and receptors involved in critical signaling pathways. Notably, it has been identified as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a significant role in cell proliferation and survival. The inhibition of FGFRs affects several downstream signaling pathways, including:
- RAS–MEK–ERK
- PI3K–Akt
- PLCγ
These pathways are crucial in various cellular processes, including apoptosis and tumor growth.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer cells (4T1) and ovarian cancer cells. The compound induces apoptosis in these cells, suggesting its potential as a therapeutic agent in cancer treatment.
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
4T1 (Breast) | 10 | Induces apoptosis |
A375 (Melanoma) | 15 | Inhibits cell proliferation |
Ovarian Cancer | 12 | Targets FGFR signaling pathways |
Antimycobacterial Activity
In addition to its anticancer effects, this compound has shown promise in treating infections caused by Mycobacterium tuberculosis. Certain derivatives have been synthesized that exhibit potent antimycobacterial activity with low minimum inhibitory concentrations (MIC), highlighting their potential as new treatments for tuberculosis.
Table 2: Antimycobacterial Activity of Derivatives
Compound | MIC (µM) | Activity Level |
---|---|---|
Derivative A | <0.15 | Highly Active |
Derivative B | 3.13 | Moderately Active |
Derivative C | >160 | Inactive |
Case Studies
- Study on FGFR Inhibition : A study investigated the effects of 4-bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine on FGFR signaling in breast cancer cells. Results indicated a significant reduction in cell
Properties
IUPAC Name |
4-bromo-3-iodo-2H-pyrazolo[3,4-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-3-1-9-2-4-5(3)6(8)11-10-4/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLSZIZAGABEEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2C=N1)I)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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